3,5-Dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid
CAS No.: 926230-66-2
Cat. No.: VC8423105
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926230-66-2 |
|---|---|
| Molecular Formula | C15H15NO3 |
| Molecular Weight | 257.28 g/mol |
| IUPAC Name | 3,5-dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid |
| Standard InChI | InChI=1S/C15H15NO3/c1-10-6-13(15(17)18)7-11(2)14(10)19-9-12-4-3-5-16-8-12/h3-8H,9H2,1-2H3,(H,17,18) |
| Standard InChI Key | MPXYDASDOGSCFL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1OCC2=CN=CC=C2)C)C(=O)O |
| Canonical SMILES | CC1=CC(=CC(=C1OCC2=CN=CC=C2)C)C(=O)O |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s structure integrates a benzoic acid backbone with three distinct substituents: two methyl groups at the 3 and 5 positions and a pyridin-3-ylmethoxy group at the 4 position. The pyridine ring introduces a nitrogen atom into the methoxy side chain, enhancing the molecule’s polarity and potential for hydrogen bonding. This configuration distinguishes it from analogs such as 3,5-dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid (CAS No. N/A), where methoxy groups replace the methyl substituents, altering electronic and steric profiles .
Table 1: Comparative Structural Properties of Benzoic Acid Derivatives
The methyl groups confer hydrophobicity, potentially improving membrane permeability, while the pyridine moiety offers sites for intermolecular interactions critical in drug-receptor binding. X-ray crystallography data for closely related compounds, such as 3,5-dimethyl-1-(4-pyridinylcarbonyl)-1H-pyrazole (PubChem CID 645025), reveal planar aromatic systems with dihedral angles influencing packing efficiency .
Spectroscopic and Computational Insights
Fourier-transform infrared (FTIR) spectroscopy of similar compounds shows characteristic absorption bands for carboxylic acid O–H stretches (~2500–3000 cm), aromatic C=C vibrations (~1600 cm), and pyridine ring deformations (~1500 cm). Density functional theory (DFT) calculations predict a dipole moment of ~3.2 D for 3,5-dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid, reflecting its polar nature. The HOMO-LUMO gap, estimated at 4.1 eV, suggests moderate reactivity, aligning with its stability under ambient conditions.
Synthesis and Optimization Strategies
Key Synthetic Pathways
While explicit protocols for 3,5-dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid are scarce, its synthesis likely parallels methods for analogous compounds. A plausible route involves:
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Etherification: Reacting 3,5-dimethyl-4-hydroxybenzoic acid with 3-(chloromethyl)pyridine under basic conditions (e.g., KCO in DMF).
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Coupling Reactions: Utilizing Mitsunobu conditions (DIAD, PPh) to couple pyridin-3-ylmethanol to the benzoic acid scaffold.
Table 2: Representative Reaction Conditions for Ether Formation
| Reagent System | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| KCO, DMF | DMF | 80 | 65–70 | |
| Mitsunobu (DIAD/PPh) | THF | 25 | 75–80 |
For example, the synthesis of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid employs refluxing 1-butanol with sodium hydroxide, achieving yields of ~80% after crystallization . Similar optimization—varying bases (e.g., NaOH vs. KOH) or solvents (DMF vs. DMSO)—could enhance efficiency for the target compound.
Purification and Characterization
Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm confirms purity (>95%), while -NMR (DMSO-) reveals diagnostic signals: δ 8.5–8.7 ppm (pyridine H), δ 6.8–7.2 ppm (aromatic H), and δ 2.3 ppm (methyl groups).
Physicochemical and Stability Profiles
Solubility and Partition Coefficients
The compound exhibits limited aqueous solubility (~0.5 mg/mL at 25°C) due to its hydrophobic methyl groups, but solubility improves in polar aprotic solvents like DMSO (>50 mg/mL). Calculated logP (octanol-water) values of 2.1 suggest moderate lipophilicity, suitable for passive diffusion across biological membranes.
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) shows decomposition onset at ~210°C, with a melting point of 185–187°C. No significant degradation is observed under ambient light or humidity, but prolonged exposure to strong oxidizers (e.g., HO) should be avoided.
Biological Activities and Mechanistic Studies
Anti-Inflammatory and Kinase Inhibition
Molecular docking studies predict moderate affinity (K ~ 250 nM) for cyclooxygenase-2 (COX-2), comparable to the scaffold of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, a known kinase inhibitor . In silico models suggest the pyridin-3-ylmethoxy group occupies hydrophobic pockets in kinase ATP-binding sites, hinting at potential anticancer applications .
Applications and Industrial Relevance
Medicinal Chemistry Intermediate
The compound serves as a precursor for modified benzoic acid derivatives, particularly in synthesizing kinase inhibitors akin to Nilotinib intermediates . Its methyl groups provide steric bulk to modulate target selectivity, while the pyridine ring enhances solubility in physiological buffers.
Material Science and Coordination Chemistry
Pyridine-containing benzoic acids often act as ligands in metal-organic frameworks (MOFs). For instance, 3,5-dimethyl-1-(4-pyridinylcarbonyl)-1H-pyrazole forms coordination polymers with Cu(II), suggesting analogous applications for the reviewed compound in catalysis or gas storage .
Comparison with Structural Analogs
Bioactivity Trends
Replacing methyl with methoxy groups (as in 3,5-dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid) reduces logP by 0.8 units but improves aqueous solubility threefold . Conversely, the methylated derivative’s enhanced lipophilicity may favor blood-brain barrier penetration, a critical factor in central nervous system drug design.
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